molecular formula C15H11ClN2OS B2711937 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 300712-82-7

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B2711937
CAS No.: 300712-82-7
M. Wt: 302.78
InChI Key: FHPCMMFYCPVOMR-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the para-position (C4) and linked to a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl moiety. This scaffold is structurally significant due to its fused cyclopentane-thiophene ring system, which confers rigidity and electronic diversity. The compound’s molecular weight is 347.78 g/mol (calculated via SMILES in ), and its synthetic routes often involve condensation reactions between substituted benzoyl chlorides and aminothiophene derivatives .

Properties

IUPAC Name

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-6-4-9(5-7-10)14(19)18-15-12(8-17)11-2-1-3-13(11)20-15/h4-7H,1-3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPCMMFYCPVOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This core is then functionalized with a cyano group and subsequently chlorinated. The final step involves the formation of the benzamide group through an amide coupling reaction. Common reagents used in these steps include chlorinating agents, cyanating agents, and amide coupling reagents .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions could result in a variety of substituted benzamides .

Scientific Research Applications

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways essential for cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituents on Benzamide Molecular Weight (g/mol) Biological Activity/Application Mechanism/Target Reference ID
4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (Target Compound) 4-Cl 347.78 Data not explicitly reported Likely tyrosine kinase inhibition*
4-Chloro-3-nitro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide 4-Cl, 3-NO₂ 347.78 Intermediate in drug discovery N/A
2-Chloro-5-(diethylsulfamoyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide 2-Cl, 5-SO₂N(Et)₂ 437.59 MurF protein inhibitor (antibacterial) Disrupts bacterial cell wall synthesis
4-Bromo-3-(piperidin-1-ylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide 4-Br, 3-SO₂N-piperidine ~482.04 Theoretical enhanced binding affinity Steric/electronic modulation
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenyl)acetamide (Compound 24) Acetamide with sulfamoylphenyl 521.56 Antiproliferative (MCF7 IC₅₀ = 30.8 nM) Tyrosine kinase ATP-binding inhibition
2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide Acetamide (non-benzamide) 240.71 Synthetic intermediate N/A

Key Observations:

However, the nitro group may reduce metabolic stability . Sulfonamide Derivatives: The diethylsulfamoyl (SO₂N(Et)₂) and piperidinylsulfonyl (SO₂N-piperidine) groups () introduce steric bulk and hydrogen-bonding capacity, critical for targeting enzymes like MurF ligase in bacterial cell wall synthesis . Bromine vs. Chlorine: The 4-Br analog () exhibits greater molecular weight and lipophilicity compared to 4-Cl, which could enhance membrane permeability but reduce solubility.

Biological Activity :

  • Antiproliferative Effects : Compound 24 () demonstrates potent activity against MCF7 breast cancer cells (IC₅₀ = 30.8 nM), likely by mimicking ATP-binding site inhibitors like gefitinib .
  • Antimicrobial Targeting : The diethylsulfamoyl analog () binds MurF ligase with high affinity, suggesting utility against resistant bacterial strains .

Structural Flexibility :

  • Replacing benzamide with acetamide () simplifies the structure but diminishes pharmacological potency, underscoring the importance of the aromatic benzamide core for target engagement.

Biological Activity

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H10ClN3O
  • Molecular Weight : 297.71 g/mol
  • IUPAC Name : this compound

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the potential of thiophene-based compounds as anticancer agents. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, indicating that structural modifications can enhance biological efficacy.

  • Mechanism of Action :
    • The compound is believed to exert its anticancer effects through the inhibition of tubulin polymerization, which disrupts mitosis and induces cell cycle arrest at the G2/M phase. This mechanism is similar to that of established antimitotic agents like nocodazole .
    • Studies have shown that treatment with this compound leads to apoptosis in cancer cells, characterized by the activation of caspases (caspase 3, 8, and 9), which are critical for the apoptotic pathway .
  • Cell Line Studies :
    • In vitro testing against various cancer cell lines revealed submicromolar GI50 values, indicating potent growth inhibition. For example, in the A549 lung cancer cell line, GI50 values were reported as low as 1.06 μM .
    • The compound exhibited broad-spectrum activity across multiple cancer types, with significant growth inhibition percentages reported in cell lines such as OVACAR-4 and CAKI-1 .

Case Studies

A notable study involved the evaluation of several thiophene derivatives, including the target compound. The results indicated that:

Cell Line GI50 (μM) Mechanism
A5491.06Tubulin inhibition
OVACAR-42.01Apoptosis induction
T47D0.362Cell cycle arrest

These findings suggest that compounds with similar structural motifs may be developed into effective anticancer therapeutics.

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